molecular formula C10H11N3 B2615748 2-(1-methyl-1H-pyrazol-4-yl)aniline CAS No. 87488-74-2

2-(1-methyl-1H-pyrazol-4-yl)aniline

Cat. No.: B2615748
CAS No.: 87488-74-2
M. Wt: 173.219
InChI Key: BAWJMVDALQFGGT-UHFFFAOYSA-N
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Description

2-(1-Methyl-1H-pyrazol-4-yl)aniline (C₁₀H₁₁N₃) is an aniline derivative featuring a benzene ring substituted with an amino (-NH₂) group at the para-position and a 1-methyl-1H-pyrazole moiety at the ortho-position. The pyrazole ring is methylated at the N1 position, enhancing steric and electronic stability compared to unsubstituted pyrazoles. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and heterocyclic scaffolds, as evidenced by its use in structure-based drug design (e.g., in pyrrolo[3,2-c]pyridine derivatives) .

Properties

IUPAC Name

2-(1-methylpyrazol-4-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c1-13-7-8(6-12-13)9-4-2-3-5-10(9)11/h2-7H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAWJMVDALQFGGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CC=CC=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methyl-1H-pyrazol-4-yl)aniline typically involves the reaction of 1-methyl-1H-pyrazole with aniline under specific conditions. One common method includes the use of a catalyst such as palladium acetate and a base like potassium carbonate in a solvent such as dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, typically nitrogen, and requires heating to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methyl-1H-pyrazol-4-yl)aniline undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in solvents like ethanol or tetrahydrofuran (THF).

    Substitution: Halogenating agents, alkylating agents; reactions often conducted in polar solvents like DMF or DMSO.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to various substituted pyrazole derivatives.

Scientific Research Applications

2-(1-Methyl-1H-pyrazol-4-yl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-methyl-1H-pyrazol-4-yl)aniline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact mechanism can vary depending on the specific application and target. Molecular docking studies and biochemical assays are often used to elucidate the detailed mechanism of action .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Compound Name Molecular Formula Molecular Weight Key Substituents Evidence Source
2-(1-Methyl-1H-pyrazol-4-yl)aniline C₁₀H₁₁N₃ 173.22 g/mol -NH₂ at C1, 1-methylpyrazole at C2 Primary target
2-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]aniline C₉H₇F₃N₃ 229.17 g/mol -NH₂ at C1, 3-CF₃-pyrazole at C2
5-Fluoro-2-[(1-methyl-1H-pyrazol-4-yl)methoxy]aniline C₁₁H₁₂FN₃O 221.24 g/mol -NH₂ at C1, 5-F, (1-methylpyrazol-4-yl)methoxy at C2
2-Methyl-4-(1H-pyrazol-1-yl)aniline C₁₀H₁₁N₃ 173.22 g/mol -NH₂ at C1, methyl at C2, unsubstituted pyrazole at C4
N-[(1-Methyl-1H-pyrazol-4-yl)methyl]-2-(trifluoromethyl)aniline C₁₂H₁₂F₃N₃ 255.24 g/mol -NH-CH₂-(1-methylpyrazole) at C1, -CF₃ at C2
4-(2-Methyl-1,3-thiazol-4-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline C₁₅H₁₆N₄S 284.38 g/mol -NH-CH₂-(1-methylpyrazole) at C4, 2-methylthiazole at C4

Key Comparative Insights

Methoxy linkers (e.g., in 5-fluoro-2-[(1-methylpyrazol-4-yl)methoxy]aniline) enhance polarity and solubility but may increase steric bulk, affecting binding interactions in biological systems .

Biological Relevance :

  • Thiazole-containing derivatives (e.g., 4-(2-methyl-1,3-thiazol-4-yl)-N-[(1-methylpyrazol-4-yl)methyl]aniline) demonstrate expanded π-stacking capabilities due to the sulfur atom, which could enhance interactions with aromatic residues in enzyme active sites .

Synthetic Utility :

  • The methyl group on the pyrazole ring in this compound improves metabolic stability compared to unsubstituted pyrazoles, making it a preferred scaffold in drug discovery .

Biological Activity

2-(1-Methyl-1H-pyrazol-4-yl)aniline is a compound that has garnered attention in the field of medicinal chemistry, particularly for its potential biological activities. This article reviews the available literature on its biological activity, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound this compound features a pyrazole ring substituted with an aniline group. Its structural formula can be represented as follows:

C9H10N4\text{C}_9\text{H}_{10}\text{N}_4

This molecular structure is significant as it allows for various interactions with biological targets, particularly in cancer therapy and anti-inflammatory applications.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Cyclin-dependent Kinases (CDKs) : The compound has been shown to inhibit CDK2, which plays a crucial role in cell cycle regulation. This inhibition can lead to cell cycle arrest in cancer cells, thereby hindering their proliferation .
  • Anti-inflammatory Activity : Studies suggest that derivatives of pyrazole compounds exhibit anti-inflammatory properties, which may be relevant for treating conditions like arthritis and other inflammatory diseases .
  • Anticancer Effects : The compound has demonstrated promising anticancer activity against various cancer cell lines. For instance, it has shown cytotoxic effects with IC50 values indicating significant potency against MCF-7 breast cancer cells .

Table 1: Summary of Biological Activities

Activity TypeTarget/Cell LineIC50 (µM)Reference
CDK2 InhibitionA549 Cancer Cell Line0.025
Anticancer ActivityMCF-7 Breast Cancer1.88 ± 0.11
Anti-inflammatory ActivityVarious In Vitro ModelsNot specified

Case Study: Anticancer Potency

In a study focused on the anticancer potential of pyrazole derivatives, this compound was evaluated alongside other compounds. It exhibited a notable ability to induce apoptosis in cancer cells through the activation of pro-apoptotic pathways while inhibiting anti-apoptotic factors .

Additionally, the compound's effectiveness was compared against standard chemotherapeutic agents, highlighting its potential as a complementary treatment option in cancer therapy.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile of this compound is crucial for assessing its viability as a therapeutic agent. Preliminary studies suggest moderate solubility and metabolic stability; however, further investigations are needed to fully elucidate its pharmacokinetic properties.

Table 2: Preliminary Pharmacokinetic Data

ParameterValue
SolubilityModerate
Metabolic StabilityModerate

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